molecular formula C12H17ClN2 B3006209 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride CAS No. 2551120-68-2

1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride

Cat. No.: B3006209
CAS No.: 2551120-68-2
M. Wt: 224.73
InChI Key: IMQVWLICOLWTRH-UHFFFAOYSA-N
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Description

1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73. The purity is usually 95%.
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Scientific Research Applications

Hydroamination and Stereoselectivity

Hydroamination of certain indole derivatives, including ones structurally similar to 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine hydrochloride, has been studied. This process occurs under mild conditions, yielding compounds with significant stereoselectivity and yield. Such reactions are essential in the synthesis of complex organic compounds (Sobenina et al., 2010).

Synthesis of N,N-Dimethyltryptamine Derivatives

Research into the synthesis of N,N-Dimethyltryptamine derivatives, which are structurally related to 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine hydrochloride, has been conducted. These derivatives have been synthesized through a series of reactions, highlighting the compound's versatility in chemical synthesis (Li De-chen, 2002).

Potent Inhibitors of Bacterial Efflux Pumps

Derivatives of 1-(1H-indol-3-yl)ethanamine, closely related to the compound , have shown promising results as inhibitors of the Staphylococcus aureus NorA efflux pump. This is significant for addressing antibiotic resistance in bacterial strains (Héquet et al., 2014).

Antimicrobial Activity

Novel ethanamine derivatives of indole, similar in structure to 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine hydrochloride, have been synthesized and shown to exhibit notable in vitro antibacterial and antifungal activities (Kumbhare et al., 2013).

Catalyst in Polymer Synthesis

Related compounds have been utilized as catalysts in the polymerization of lactide, demonstrating the potential of indole derivatives in polymer chemistry (Nayab et al., 2012).

Synthesis of Piperazine Derivatives

Research has been conducted on the synthesis of piperazine derivatives starting from compounds structurally similar to 1-(5,7-Dimethyl-1H-indol-2-yl)ethanamine hydrochloride. These derivatives have shown promising antibacterial and antifungal activities (Rajkumar et al., 2014).

Biochemical Analysis

Properties

IUPAC Name

1-(5,7-dimethyl-1H-indol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-7-4-8(2)12-10(5-7)6-11(14-12)9(3)13;/h4-6,9,14H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQVWLICOLWTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C(C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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